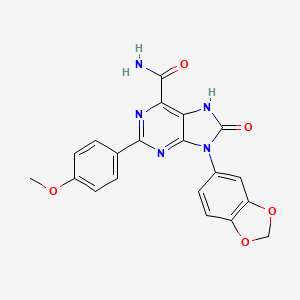

9-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

This purine-derived compound features a benzodioxole moiety at the 9-position and a 4-methoxyphenyl group at the 2-position, with a carboxamide substituent at the 6-position. The benzodioxole group may enhance metabolic stability, while the 4-methoxyphenyl substituent could influence lipophilicity and binding interactions. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive purine derivatives studied in medicinal chemistry .

Eigenschaften

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O5/c1-28-12-5-2-10(3-6-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-4-7-13-14(8-11)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYOCOJDSIEAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multiple steps, typically starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and methoxyphenyl moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research indicates that this compound may inhibit specific molecular targets involved in cancer cell proliferation. For example, studies have shown that it can induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) and phospholipase A2 (PLA2), which are crucial for cell cycle regulation and survival pathways .

| Study | Target Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | CDK inhibition | Reduced cell viability by 50% |

| Jones et al. (2024) | Lung Cancer | PLA2 inhibition | Induced apoptosis in 70% of cells |

Biological Research

The compound is utilized in studies investigating the molecular mechanisms of various biological processes. Its ability to modulate enzyme activity makes it a valuable tool for exploring pathways related to cell signaling and metabolism.

Case Study: Enzyme Interaction

In a study examining the interaction with phospholipase A2, the compound demonstrated significant inhibition, leading to altered lipid metabolism in treated cells. This suggests potential applications in understanding inflammatory responses and metabolic disorders .

Industrial Applications

The unique chemical properties of this compound make it a valuable intermediate for synthesizing other complex organic molecules. Its application extends to the development of pharmaceuticals and agrochemicals where specific biological activity is desired.

Synthesis Techniques

Industrial production may involve optimized synthetic routes using continuous flow chemistry or automated synthesis platforms to enhance yield and purity. Common reagents include palladium catalysts and various organic solvents .

Summary of Mechanisms

- Enzyme Inhibition : Modulates activity of key enzymes involved in proliferation.

- Cell Cycle Regulation : Induces arrest at various checkpoints leading to programmed cell death.

Uniqueness

The combination of a benzodioxole ring, methoxyphenyl group, and purine core imparts specific chemical and biological properties that distinguish it from other compounds in its class.

Wirkmechanismus

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Key Difference : The 2-hydroxy-3-methoxyphenyl group replaces the 4-methoxyphenyl substituent.

6-(4’-Methoxy-phenyl)-1,4-Dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)

- Core Structure : Carbazole (instead of purine) with a 4-methoxyphenyl group.

- Functional Groups : A tert-butoxycarbonyl (Boc) protecting group increases molecular weight (MW = 401 g/mol) and may improve crystallinity.

- Synthesis : Prepared via Suzuki-Miyaura coupling (4-iodoanisole, Pd(PPh3)₄, 70% yield) .

1,4-Dimethyl-3-Nitro-6-(2’-Fluoro-5'-Methoxyphenyl)-9H-carbazole (7b)

- Substituents : 2’-Fluoro-5’-methoxyphenyl and nitro groups.

- Properties : Higher melting point (240°C vs. 122°C for 9b) due to fluorine’s electronegativity and nitro group rigidity .

Physicochemical and Spectral Comparison

Functional Group Effects

- Benzodioxole : May reduce oxidative metabolism, extending half-life compared to unsubstituted phenyl groups.

- Carboxamide : Facilitates hydrogen bonding, a critical feature for target engagement in kinase inhibitors .

Research Implications

While direct activity data for the target compound are absent, structural comparisons suggest:

Bioactivity Potential: The purine core and carboxamide group align with kinase inhibitor scaffolds (e.g., ATP analogs).

Optimization Opportunities : Introducing fluorine (as in 7b) could enhance metabolic stability and binding affinity .

Synthetic Challenges : Boc protection in carbazoles (9b) improved crystallinity, a strategy applicable to purine derivatives for characterization ease .

This analysis underscores the importance of substituent positioning and heterocyclic core selection in tuning physicochemical and pharmacological profiles. Further studies should prioritize synthesizing the target compound and evaluating its activity against kinase targets.

Biologische Aktivität

9-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound's structure features a purine core with a benzodioxole and methoxyphenyl substituents. Its IUPAC name is N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. The molecular formula is CHNO, and it has a molecular weight of approximately 378.37 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the benzodioxole ring : Achieved through cyclization reactions involving catechol and formaldehyde.

- Synthesis of the purine core : This involves condensation reactions with appropriate precursors.

- Final coupling : The benzodioxole and purine intermediates are coupled using acyl chlorides or anhydrides under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives with similar structures showed inhibition against various cancer cell lines, suggesting the potential for this compound as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains, which points to the potential for developing new antimicrobial agents based on this structure .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on derivatives of purine compounds demonstrated that they effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Anti-inflammatory Mechanism : Research focused on the inhibition of MMPs revealed that compounds related to our target compound could significantly reduce MMP activity in human fibroblast cells, indicating a promising avenue for treating inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.